molecular formula C19H19FN4O2 B2374364 N-(2-fluorophenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide CAS No. 880811-20-1

N-(2-fluorophenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide

Cat. No.: B2374364
CAS No.: 880811-20-1
M. Wt: 354.385
InChI Key: DGDDCENXFUHWQN-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide is a synthetic organic compound characterized by the presence of a fluorophenyl group and a benzotriazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide typically involves the following steps:

    Formation of the Benzotriazinone Core: The benzotriazinone core can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorinated aromatic compound reacts with a suitable nucleophile.

    Formation of the Hexanamide Linker: The hexanamide linker is formed through an amide coupling reaction, often using reagents such as carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.

    Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-(2-fluorophenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromo-2-fluorophenyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide: A structurally similar compound with a bromo substituent instead of a hexanamide linker.

    N-(2-chlorophenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide: Similar structure with a chlorine atom instead of a fluorine atom.

Uniqueness

N-(2-fluorophenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide is unique due to the presence of the fluorophenyl group and the hexanamide linker, which confer specific chemical and biological properties

Properties

IUPAC Name

N-(2-fluorophenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O2/c20-15-9-4-6-11-17(15)21-18(25)12-2-1-7-13-24-19(26)14-8-3-5-10-16(14)22-23-24/h3-6,8-11H,1-2,7,12-13H2,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGDDCENXFUHWQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCCCCC(=O)NC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701327408
Record name N-(2-fluorophenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701327408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49664964
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

880811-20-1
Record name N-(2-fluorophenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701327408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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